1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a white solid . It’s a complex organic molecule with multiple functional groups, including a benzoxazole ring, a purine ring, and an amide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized using readily available aromatic carboxylic acids . The exact synthesis process for this specific compound is not detailed in the available search results.Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and includes a benzoxazole ring, a purine ring, and an amide group . The compound also contains a piperidine ring and a thioether group .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . The compound’s 1H NMR and 13C NMR data, as well as its high-resolution mass spectrometry (HRMS) data, have been reported .科学的研究の応用
Novel Compound Synthesis and Potential Therapeutic Activities
Research efforts are focused on synthesizing novel compounds with potential therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, antituberculosis, and antipsychotic properties. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). Similarly, certain heterocyclic carboxamides have been evaluated as potential antipsychotic agents, displaying promising in vivo activities (M. H. Norman et al., 1996).
Chemical Synthesis and Methodology
Research also delves into chemical synthesis and methodology, such as the development of practical syntheses for complex molecules with potential as drug substances. An example includes the convergent, stereoselective synthesis of a CGRP receptor inhibitor, highlighting the importance of chemical synthesis in drug development (Reginald O. Cann et al., 2012).
作用機序
Target of Action
CCG-22373, also known as 1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-22373 acts downstream of Rho, blocking the transcription stimulated by various proteins involved in the RhoA pathway . It specifically inhibits the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1), a key player in epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Biochemical Pathways
The RhoA pathway, affected by CCG-22373, is involved in various biochemical processes. It regulates the actin cytoskeleton, which is crucial for cell morphology, migration, and division. By inhibiting this pathway, CCG-22373 can potentially affect these cellular processes .
Result of Action
CCG-22373 has shown promising results in inhibiting the growth of certain cancer cell lines. For instance, it has been found to inhibit the migration and cord morphogenesis of endothelial cells in vitro, and sprouting angiogenesis ex vivo and in vivo . These findings suggest that CCG-22373 could be a potential anti-angiogenic agent .
特性
IUPAC Name |
1-[7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4S/c1-26-17-15(18(30)25-20(26)31)28(19(24-17)27-8-6-12(7-9-27)16(22)29)10-11-33-21-23-13-4-2-3-5-14(13)32-21/h2-5,12H,6-11H2,1H3,(H2,22,29)(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROGONQJGKJKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide | |
CAS RN |
476482-76-5 |
Source
|
Record name | 1-{7-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}-4-PIPERIDINECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。